7-{[(4-methyl-5-{1-[4-(propan-2-yl)phenoxy]ethyl}-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 7-{[(4-methyl-5-{1-[4-(propan-2-yl)phenoxy]ethyl}-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one is a complex organic molecule featuring a unique combination of functional groups, including triazole, thiazole, and pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-{[(4-methyl-5-{1-[4-(propan-2-yl)phenoxy]ethyl}-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one typically involves multi-step organic reactions. The process begins with the preparation of the triazole and thiazole intermediates, followed by their coupling under specific conditions to form the final product. Common reagents used in these reactions include sulfur-containing compounds, alkylating agents, and various catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts. The scalability of the synthesis would be a key consideration for industrial applications.
Chemical Reactions Analysis
Types of Reactions
7-{[(4-methyl-5-{1-[4-(propan-2-yl)phenoxy]ethyl}-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one: can undergo various chemical reactions, including:
Oxidation: The sulfur and nitrogen atoms in the compound can be oxidized under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The aromatic rings and heterocycles can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce different thiazole or triazole derivatives.
Scientific Research Applications
7-{[(4-methyl-5-{1-[4-(propan-2-yl)phenoxy]ethyl}-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 7-{[(4-methyl-5-{1-[4-(propan-2-yl)phenoxy]ethyl}-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other triazole and thiazole derivatives, such as:
- 4-methyl-5-{1-[4-(propan-2-yl)phenoxy]ethyl}-4H-1,2,4-triazole
- 5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one
Uniqueness
The uniqueness of 7-{[(4-methyl-5-{1-[4-(propan-2-yl)phenoxy]ethyl}-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one lies in its specific combination of functional groups and the resulting properties
Properties
Molecular Formula |
C21H23N5O2S2 |
---|---|
Molecular Weight |
441.6 g/mol |
IUPAC Name |
7-[[4-methyl-5-[1-(4-propan-2-ylphenoxy)ethyl]-1,2,4-triazol-3-yl]sulfanylmethyl]-[1,3]thiazolo[3,2-a]pyrimidin-5-one |
InChI |
InChI=1S/C21H23N5O2S2/c1-13(2)15-5-7-17(8-6-15)28-14(3)19-23-24-21(25(19)4)30-12-16-11-18(27)26-9-10-29-20(26)22-16/h5-11,13-14H,12H2,1-4H3 |
InChI Key |
WNWNYAXELQMUOK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OC(C)C2=NN=C(N2C)SCC3=CC(=O)N4C=CSC4=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.